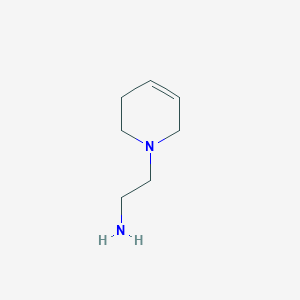![molecular formula C7H14ClNO2 B2469145 (7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride CAS No. 2445750-52-5](/img/structure/B2469145.png)
(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Spirocyclic Compounds
The research by Mandzhulo et al. (2016) describes the synthesis of spirocyclic compounds, including the synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. This process involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines, leading to the formation of corresponding amino alcohols, which are further converted into N-chloroacetyl derivatives and cyclized to form hydrochloride salts (Mandzhulo et al., 2016).
Biological Applications
In the study by Odagiri et al. (2013), novel spirocyclic compounds were synthesized with potent antibacterial activity against respiratory pathogens, showcasing the application of spirocyclic structures in developing antibacterial drugs. This research highlights the design and synthesis of compounds with significant in vitro and in vivo antibacterial activity, emphasizing the therapeutic potential of spirocyclic compounds in treating respiratory tract infections (Odagiri et al., 2013).
Stereochemistry and Enzymatic Reactivity
The study by Weijers et al. (2007) explores the stereochemical preferences of yeast epoxide hydrolase for spiroepoxides, specifically focusing on the O-axial C3 epimers of 1-oxaspiro[2.5]octanes. This research is crucial for understanding the enzymatic detoxification of spiroepoxides and the role of stereochemistry in biological activity (Weijers et al., 2007).
Diversity-Oriented Synthesis
Wipf et al. (2004) describe the diversity-oriented synthesis of azaspirocycles, including the synthesis of spiroimidates that act as α7 nicotinic acetylcholine receptor partial agonists. This work demonstrates the utility of spirocyclic compounds in chemistry-driven drug discovery, providing a foundation for the development of new therapeutics based on spirocyclic scaffolds (Wipf et al., 2004).
Safety And Hazards
This would involve detailing the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions when handling the compound.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
properties
IUPAC Name |
(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-5-4-10-7(6(5)9)2-1-3-7;/h5-6,9H,1-4,8H2;1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQHMPFOAIBJTO-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C(CO2)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@H]([C@@H](CO2)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide](/img/structure/B2469063.png)
![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)
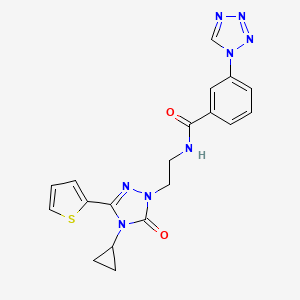
![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)
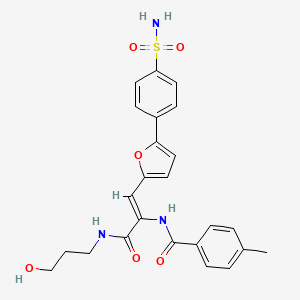
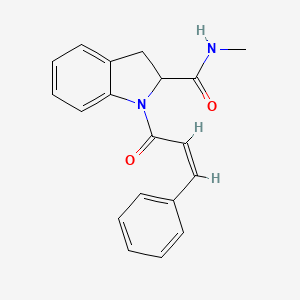
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)
![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)
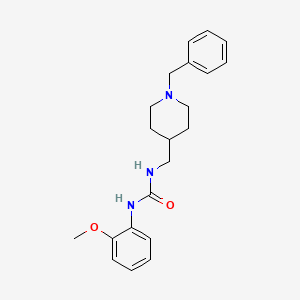
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)
![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)
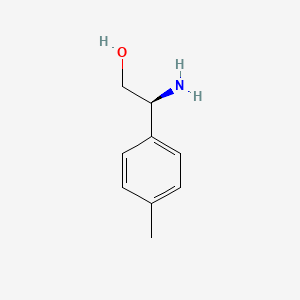
![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)
